4-Bromobenzyl alcohol

Descripción general

Descripción

Métodos De Preparación

El Alcohol para-Bromobencílico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la bromación del para-bromotolueno bajo catálisis fotoquímica, seguida de la reacción con bromo . Otro método incluye la oxidación del bromuro de para-bromobencilo utilizando nitrato de plomo . La producción industrial a menudo implica el uso de peróxido de hidrógeno soportado en polivinilpolipirrolidona, ácido sulfúrico de sílice y bromuro de amonio para producir para-bromobenzaldehído, que luego se puede reducir a alcohol para-bromobencílico .

Análisis De Reacciones Químicas

El Alcohol para-Bromobencílico experimenta varios tipos de reacciones químicas:

Reducción: El compuesto se puede reducir a para-bromotolueno en condiciones específicas.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos.

Trimetilsililación: Se somete a una trimetilsililación eficiente con 1,1,1,3,3,3-hexametil-disilazano en presencia de cantidades catalíticas de ácido aspártico en acetonitrilo.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromobenzyl alcohol serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Suzuki Coupling Reactions : This compound is used as a precursor in the synthesis of biphenyl derivatives through Suzuki coupling, where it reacts with aryl halides to form biaryl compounds .

- Selective Oxidation : Recent studies have demonstrated its use in UV light-promoted oxidation reactions, where it can be oxidized under metal-free conditions . This method is significant for developing sustainable synthetic pathways.

- Carbonyl Isoprenylation : In enantioselective reactions, this compound has been utilized as a substrate for iridium-catalyzed carbonyl isoprenylation, showcasing its role in complex organic transformations .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Anticancer Research : Studies have explored the effects of benzoxazole derivatives synthesized from this compound on breast cancer cells, indicating its potential role in developing anticancer agents .

- Drug Development : The compound has been noted for its interactions with biological targets such as alcohol dehydrogenase, which could have implications for drug metabolism and pharmacokinetics .

Material Science

The compound's unique properties make it valuable in material science:

- Polymer Synthesis : this compound is employed in synthesizing functionalized polymers, particularly those that are amphiphilic and can be used in drug delivery systems .

- Phase Transition Studies : Research on the crystal dynamics of this compound has revealed interesting phase transition behaviors, which could be relevant for applications in thermosensitive materials .

Case Study 1: Synthesis of Biphenyl Derivatives

In a study focusing on the synthesis of biphenyls via Suzuki coupling, this compound was successfully used as a starting material. The reaction conditions were optimized to yield high selectivity and efficiency, demonstrating the compound's utility in producing complex organic molecules.

Case Study 2: Anticancer Activity Assessment

A series of benzoxazole derivatives derived from this compound were tested against various breast cancer cell lines. The results indicated significant cytotoxicity compared to control groups, highlighting the potential of these derivatives as novel anticancer agents.

Mecanismo De Acción

El mecanismo de acción del Alcohol para-Bromobencílico implica su interacción con las enzimas alcohol deshidrogenasa, que catalizan la oxidación de los alcoholes a aldehídos . Esta interacción es crucial en varias vías metabólicas y puede influir en la farmacocinética de los fármacos que contienen este compuesto como grupo funcional.

Comparación Con Compuestos Similares

El Alcohol para-Bromobencílico se puede comparar con otros derivados de alcohol bencílico como:

Alcohol para-Clorobencílico: Similar en estructura, pero contiene un átomo de cloro en lugar de bromo. Tiene diferente reactividad y aplicaciones.

Alcohol para-Metilbencílico: Contiene un grupo metilo en lugar de bromo, lo que lleva a diferentes propiedades químicas y usos.

El Alcohol para-Bromobencílico es único debido a su sustituyente de bromo, que imparte una reactividad distinta y lo hace adecuado para aplicaciones sintéticas específicas.

Actividad Biológica

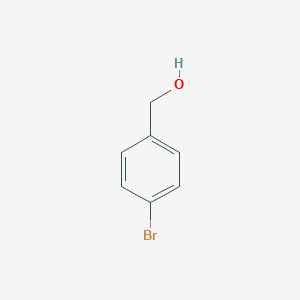

4-Bromobenzyl alcohol (p-bromobenzyl alcohol) is an organic compound with the chemical formula CHBrO. It is a member of the benzyl alcohol family and has garnered attention for its diverse biological activities, including potential therapeutic applications. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Weight : 187.034 g/mol

- Melting Point : 75-77 °C

- Solubility : Soluble in dioxane (1 g/10 mL) and other organic solvents.

The structure of this compound features a bromine atom attached to the benzyl group, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Antitumor Activity : Research indicates that this compound and its derivatives can inhibit tumor cell proliferation. For instance, studies have shown that it affects the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- Antioxidant Properties : The compound has been studied for its potential antioxidant effects, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage related to various diseases, including cancer .

- Electron Transport Capability : Studies involving UV light irradiation revealed that this compound can act as an electron donor in photochemical reactions. This property enhances its utility in synthetic organic chemistry .

Case Studies

- Antitumor Effects on Breast Cancer Cells :

- Oxidation Reactions :

- Phase Transition Studies :

Table 1: Summary of Biological Activities

Table 2: Oxidation Reaction Yields with Various Alcohols

| Alcohol Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzyl Alcohol | UV light in DMSO | 66 |

| This compound | UV light in DMSO | Moderate |

| 4-Nitrobenzyl Alcohol | UV light in DMSO | Low |

Propiedades

IUPAC Name |

(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDDBHYQWFOITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236276 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-75-6 | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Para-Bromobenzyl Alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.